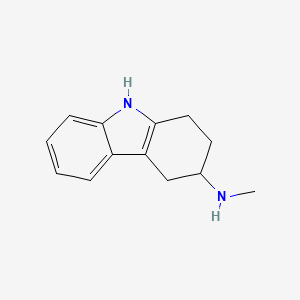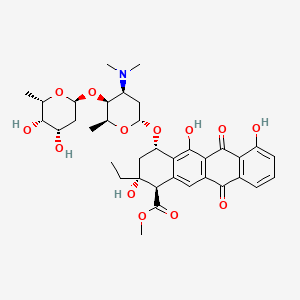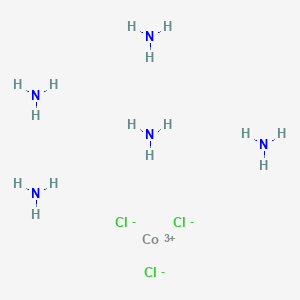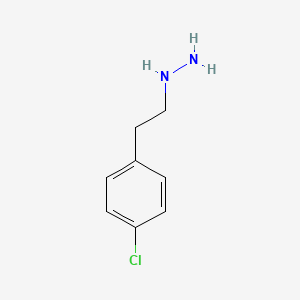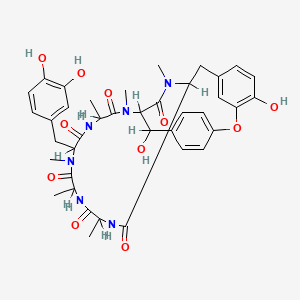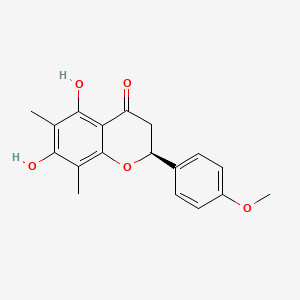
Oxirane, trimethyl-
説明
Trimethyl oxirane, also known as 2,2,3-trimethyloxirane, is a chemical compound with the molecular formula C5H10O . It is a member of the oxirane family, which are cyclic ethers characterized by a three-membered ring consisting of two carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of oxiranes, including trimethyl oxirane, often involves the reaction of alcohols with carboxylic acids, catalyzed by a tertiary amine . This process is known as the ring-opening reaction of oxirane . Another method involves the deoxygenation of oxiranes by λ3σ3-phosphorus reagents .
Molecular Structure Analysis
The molecular structure of trimethyl oxirane consists of a three-membered ring containing two carbon atoms and one oxygen atom . The IUPAC Standard InChI for trimethyl oxirane is InChI=1S/C5H10O/c1-4-5(2,3)6-4/h4H,1-3H3 .
Chemical Reactions Analysis
Oxiranes, including trimethyl oxirane, are known to undergo a variety of chemical reactions. One common reaction is the ring-opening reaction, which can be initiated by a tertiary amine . Another reaction involves the deoxygenation of oxiranes by λ3σ3-phosphorus reagents .
Physical And Chemical Properties Analysis
Trimethyl oxirane has a molecular weight of 86.13 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . Its exact mass and monoisotopic mass are both 86.073164938 g/mol . The topological polar surface area of trimethyl oxirane is 12.5 Ų .
科学的研究の応用
Photochemistry Research
“2,2,3-Trimethyloxirane” has been used in photochemistry research . Scientists have studied the nature of radical cations (RCs) stabilized in irradiated frozen solutions of 2,2-dimethyl- and 2,2,3-trimethyloxirane in Freons . It was established that the ring-open RCs, formed upon C–C bond cleavage in the oxirane ring, undergo intramolecular hydrogen atom transfer upon the action of light, resulting in the formation of distonic RCs .
Quantum Chemistry
This compound has also been used in quantum chemistry . The results of quantum-chemical calculations allowed scientists to consider a distonic RC afforded upon the intramolecular hydrogen atom transfer from one of the methyl groups to the methylene group as a promising phototransformation product .
Spectroscopy
“2,2,3-Trimethyloxirane” has been used in spectroscopy research . The nature of RCs stabilized in irradiated frozen solutions of 2,2-dimethyl- and 2,2,3-trimethyloxirane in Freons was determined by means of EPR and UV/Vis spectroscopy .
Gas Chromatography
According to the NIST Chemistry WebBook , “2,2,3-Trimethyloxirane” has been used in gas chromatography research. The compound’s properties have been studied under various conditions, providing valuable data for this field .
Mass Spectrometry
The NIST/EPA/NIH Mass Spectral Library includes mass spectra for "2,2,3-Trimethyloxirane" . This indicates its use in mass spectrometry research, contributing to the understanding of its molecular structure and behavior .
Thermochemistry
The NIST Chemistry WebBook also provides condensed phase thermochemistry data for “2,2,3-Trimethyloxirane”, indicating its use in thermochemistry research. This research can help scientists understand the compound’s energy properties .
作用機序
Target of Action
2,2,3-Trimethyloxirane, also known as 2,3-Epoxy-2-methylbutane or Oxirane, trimethyl-, is primarily involved in reactions with organic compounds, particularly alcohols . It is used as a reagent to selectively reduce secondary and tertiary alcohols .
Mode of Action
The interaction of 2,2,3-Trimethyloxirane with its targets involves the opening of the oxirane ring, a three-membered cyclic ether . This process can be catalyzed by both acids and bases . In the presence of a base, the nucleophile attacks the less substituted carbon atom of the oxirane ring, while in an acid-catalyzed reaction, the nucleophile attacks the more substituted carbon atom .
Biochemical Pathways
The primary biochemical pathway affected by 2,2,3-Trimethyloxirane is the reduction of the oxirane ring to form alcohols . This process involves the cleavage of the C–C bond in the oxirane ring, followed by intramolecular hydrogen atom transfer .
Result of Action
The primary result of the action of 2,2,3-Trimethyloxirane is the formation of secondary and tertiary alcohols . This occurs through the selective reduction of the oxirane ring, leading to the formation of these alcohols .
Action Environment
The action of 2,2,3-Trimethyloxirane is influenced by environmental factors such as temperature and the presence of other reagents. For instance, the presence of a base or acid catalyst can direct the site of nucleophilic attack on the oxirane ring . Additionally, the compound’s physical form is a liquid, and it has a flash point of -20 degrees Celsius , indicating that it is highly flammable and its handling and storage require appropriate safety measures .
特性
IUPAC Name |
2,2,3-trimethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-5(2,3)6-4/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBYBLZYMNWGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863488 | |
| Record name | 2,2,3-Trimethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxirane, trimethyl- | |
CAS RN |
5076-19-7 | |
| Record name | Trimethyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5076-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Isoamylene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005076197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3-Trimethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary thermal decomposition pathways of 2,3-Epoxy-2-methylbutane in the gas phase?
A: [] When heated in the gas phase, 2,3-Epoxy-2-methylbutane primarily undergoes isomerization reactions. The major products formed are 2,2-dimethylpropanal, 3-methylbutan-2-one, ethyl isopropenyl ether, 2-methylbut-3-en-2-ol, and 3-methylbut-3-en-2-ol. These isomerization reactions are first-order, homogeneous, and don't involve radical mechanisms.
Q2: How does the reactivity of 2,3-Epoxy-2-methylbutane with bases compare to other epoxides?
A: [, ] 2,3-Epoxy-2-methylbutane, a trialkyl-substituted epoxide, exhibits distinct reactivity with bases. While some epoxides yield allylic hydroperoxides upon base treatment, this compound primarily undergoes cleavage reactions. These reactions lead to the formation of acetone, acetaldehyde, and a small amount of 2,3-epoxy-2-methylbutane. This behavior highlights the influence of substituents on the reactivity of epoxides. ,
Q3: What is the significance of the reaction between 2,3-Epoxy-2-methylbutane and 2-chloroethylphosphonic acid?
A: [, ] This reaction provides insights into how alkylphosphonic acids, like the plant growth regulator ethephon (2-chloroethylphosphonic acid), interact with trialkyl-substituted epoxides. Studies indicate a three-step mechanism: initial nucleophilic attack on the more substituted epoxide carbon by the phosphonic acid anion, followed by dioxaphospholane formation, and finally, hydrolysis to yield a regioisomeric adduct. Understanding this reaction can guide the development of new materials with controlled release of ethephon for applications in agriculture. ,
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11,21-trimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B1217095.png)


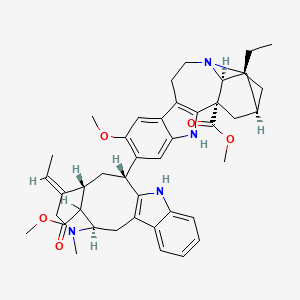
![N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B1217102.png)


